molecular formula C10H16ClF3N2O2 B11835600 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride

2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B11835600
M. Wt: 288.69 g/mol
InChI Key: GHQOVCBLLTZFFG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the azetidinyl intermediate: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.

    Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction.

    Addition of the trifluoromethyl group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.

    Hydrolysis and purification: The final compound is obtained through hydrolysis and purification steps, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy and piperidinyl groups may contribute to hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound shares the trifluoromethyl and piperidinyl groups but lacks the azetidinyl and hydroxy groups.

    2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride: Similar in structure but with different positioning of the piperidinyl group.

Uniqueness

2,2,2-Trifluoro-1-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azetidinyl ring and the hydroxy group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C10H16ClF3N2O2

Molecular Weight

288.69 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H15F3N2O2.ClH/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7;/h7,14,17H,1-6H2;1H

InChI Key

GHQOVCBLLTZFFG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C(F)(F)F)O.Cl

Origin of Product

United States

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